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Compound of Interest

Compound Name:
(2S)-2-(3-

Methoxypropyl)piperazine

Cat. No.: B8763080 Get Quote

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation

Scientists, and Drug Development Professionals Focus: Solubility thermodynamics, solvent

selection logic, and purification workflows for a key Posaconazole intermediate.

Executive Summary
(2S)-2-(3-Methoxypropyl)piperazine (CAS 159336-74-0) is a critical chiral intermediate in the

convergent synthesis of the broad-spectrum antifungal Posaconazole. Its solubility profile is the

pivot point for downstream process efficiency: the free base behaves as a lipophilic amine

soluble in chlorinated and aromatic solvents, while its salt forms (dihydrochloride, tosylate)

exhibit high aqueous solubility and distinct crystallization windows in alcoholic media.

This guide provides a comprehensive technical analysis of its solubility behavior, offering a self-

validating framework for solvent selection, thermodynamic modeling, and purification via salt

formation.

Physicochemical Characterization
Understanding the solubility landscape begins with the molecular intrinsic properties. The

molecule features a secondary amine (piperazine ring), a chiral center, and an ether linkage,

creating a duality in polarity.
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Property Value (Approx/Predicted) Implications for Solubility

Molecular Formula C₈H₁₈N₂O
Moderate molecular weight

facilitates dissolution.

pKa (Basic) ~9.8 (N1) & ~5.4 (N4)

Highly pH-dependent solubility.

Protonation drives aqueous

solubility.

LogP 0.5 – 1.0

Moderate lipophilicity. Soluble

in mid-polarity organics (DCM,

EtOAc).

H-Bond Donors 1 (Secondary Amine)
Capable of H-bonding with

protic solvents (MeOH, Water).

H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)
Good solubility in polar aprotic

solvents (DMSO, DMF).

Solubility Profile: Free Base vs. Salt Forms
The solubility of (2S)-2-(3-Methoxypropyl)piperazine is strictly state-dependent. Process

engineers must distinguish between the Free Base (reaction intermediate) and the Salt Form

(purification target).

Qualitative Solubility Matrix
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Solvent Class
Specific
Solvent

Free Base
Solubility

Dihydrochlorid
e Salt
Solubility

Process Utility

Polar Protic Water High
Very High (>500

g/L)

Aqueous workup;

Salt dissolution.

Methanol High
Moderate (Temp.

dependent)

Key:

Recrystallization

solvent.

Ethanol High Low-Moderate
Anti-solvent for

salt precipitation.

Polar Aprotic DMSO High High

Coupling

reaction medium

(e.g., with chiral

THF).

DMF High High
Alternative

reaction medium.

Chlorinated
Dichloromethane

(DCM)
Very High Insoluble

Key: Extraction

of free base from

aqueous phase.

Aromatic Toluene High Insoluble

Reaction solvent;

Azeotropic

drying.

Aliphatic
n-Heptane /

Hexane
Low Insoluble

Anti-solvent to

crash out free

base or oil.
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Technical Insight: The "Solubility Switch" occurs upon acidification. The free base is extracted

into DCM or Toluene. Addition of HCl (gas or ethanolic) converts it to the dihydrochloride, which

instantly precipitates from non-polar or semi-polar organic solvents, acting as a powerful

purification step.

Experimental Protocols: Determining the Solubility
Boundary
Reliable solubility data is generated, not just found. Below are the self-validating protocols to

determine the precise Metastable Zone Width (MSZW) and saturation points.

Protocol: Gravimetric Solubility Determination (Static)
Objective: Determine saturation concentration (

) at a fixed temperature.

Preparation: Add excess solid (2S)-2-(3-Methoxypropyl)piperazine (salt or base) to 10 mL

of solvent in a jacketed glass vessel.

Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid

phase remains present.

Sampling: Stop stirring and allow settling (30 mins). Filter supernatant through a 0.45 µm

PTFE syringe filter (pre-heated to prevent crash-out).

Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the

residue.

Calculation:

(g/L).
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Protocol: Polythermal Method (Dynamic) for MSZW
Objective: Define the crystallization window for process scale-up.

Setup: Prepare a mixture of known concentration

(e.g., 100 g/L in Ethanol).

Heating: Heat at 1°C/min until dissolution is complete (

).

Cooling: Cool at 0.5°C/min until the first crystal appears (

).

Hysteresis: The difference

defines the MSZW. A narrow MSZW indicates rapid crystallization kinetics, requiring careful
cooling control to avoid occlusion.

Thermodynamic Modeling (Van't Hoff Analysis)
To predict solubility at any temperature, plot

(mole fraction solubility) vs.

(Kelvin).

Linearity Check: If the plot is linear, the enthalpy of dissolution (

) is constant.

Non-Linearity: Use the Modified Apelblat Equation for higher accuracy:

Visualization: Solubility Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the selection of solvents based on the desired process outcome

(Reaction vs. Purification).
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Start: (2S)-2-(3-Methoxypropyl)piperazine

Determine State: Free Base or Salt?

Free Base (Oily/Solid)

Neutral pH

Salt Form (e.g., 2HCl)

Acidic pH

Goal: Coupling Reaction Goal: Extraction/Workup

Select: DMSO / Toluene
(High Solubility, High BP)

Select: DCM / EtOAc
(High Solubility, Immiscible with Water)

Goal: Crystallization

Select: Methanol/Ethanol
(Temp Dependent Solubility)

Add Anti-Solvent:
IPA or Acetone

Yield Optimization

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on chemical state and process objective.

Process Engineering Application: Purification via
Salt Formation
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The most effective purification strategy for this intermediate utilizes the solubility differential

between the free base and its dihydrochloride salt.

Diagram 2: Isolation & Purification Process Flow

Crude Reaction Mixture
(in DMSO/Water)

Liquid-Liquid Extraction
(DCM + Basic Water)

pH > 12 Organic Phase
(Free Base in DCM)

Phase Sep Solvent Swap
(Distill DCM -> Add EtOH)

Concentration Acidification
(Add HCl/EtOH)

Formation Crystallization
(Cool to 0-5°C)

Supersaturation Filtration & Drying
(Pure 2HCl Salt)

Recovery

Click to download full resolution via product page

Caption: Standard industrial workflow for isolating the piperazine intermediate as a high-purity

salt.

Detailed Workflow Description:
Extraction: The crude reaction mixture (often in DMSO) is diluted with water and basified

(NaOH, pH > 12). The lipophilic free base is extracted into Dichloromethane (DCM).

Solvent Swap: DCM is removed via vacuum distillation. Ethanol (EtOH) or Methanol (MeOH)

is added.

Salt Formation: Concentrated HCl or ethanolic HCl is added dropwise. The solubility drops

drastically as the non-polar free base converts to the polar ionic salt.

Crystallization: The mixture is cooled (typically 0–5°C). The salt, being sparingly soluble in

cold ethanol, crystallizes out, leaving impurities in the mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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